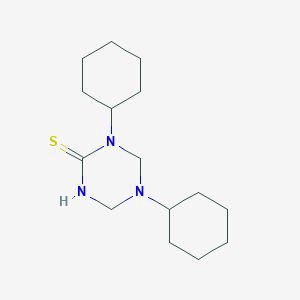![molecular formula C19H20N2O2 B5880727 4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)
4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, commonly known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBD is a synthetic molecule that belongs to the class of benzamide derivatives. In
作用機序
The exact mechanism of action of MPBD is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. MPBD has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and metabolism.
Biochemical and Physiological Effects:
MPBD has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the levels of inflammatory mediators such as prostaglandins, cytokines, and chemokines. MPBD has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammation. In addition, MPBD has been found to improve glucose metabolism and lipid profile, making it a potential candidate for the treatment of metabolic disorders.
実験室実験の利点と制限
MPBD has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, making it readily available for research purposes. MPBD has also been found to exhibit potent and selective activity, making it a useful tool for studying the mechanisms of inflammation and cancer. However, the limitations of MPBD include its potential toxicity and lack of clinical data.
将来の方向性
There are several future directions for the research on MPBD. One potential application is the development of new drugs for the treatment of pain and inflammation. MPBD has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for drug development. Another potential application is the development of new cancer therapies. MPBD has been found to exhibit significant anti-cancer activity, making it a potential candidate for the development of new cancer drugs. Further research is needed to fully understand the mechanism of action and potential applications of MPBD.
合成法
MPBD can be synthesized using a multi-step process involving the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction with 2-(1-pyrrolidinylcarbonyl)phenylamine. The resulting product is then treated with acetic anhydride and pyridine to obtain MPBD.
科学的研究の応用
MPBD has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. MPBD has also been found to have significant anti-cancer activity, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-8-10-15(11-9-14)18(22)20-17-7-3-2-6-16(17)19(23)21-12-4-5-13-21/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBOZSMAHAQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)

![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)


![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)
![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)


